4-(Cyclopentyloxy)-3-ethoxybenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

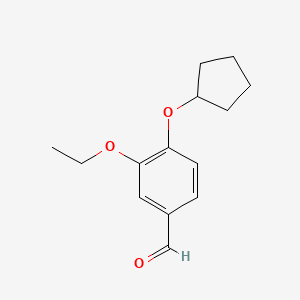

4-(Cyclopentyloxy)-3-ethoxybenzaldehyde is an organic compound characterized by the presence of a cyclopentyloxy group and an ethoxy group attached to a benzaldehyde core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopentyloxy)-3-ethoxybenzaldehyde typically involves the introduction of the cyclopentyloxy and ethoxy groups onto a benzaldehyde precursor. One common method involves the alkylation of 4-hydroxy-3-ethoxybenzaldehyde with cyclopentyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or column chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Cyclopentyloxy)-3-ethoxybenzaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ethoxy and cyclopentyloxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: 4-(Cyclopentyloxy)-3-ethoxybenzoic acid.

Reduction: 4-(Cyclopentyloxy)-3-ethoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Synthesis and Derivatives

4-(Cyclopentyloxy)-3-ethoxybenzaldehyde can be synthesized through various organic reactions. It serves as a key intermediate in the synthesis of other biologically active compounds. For instance, it can be transformed into cyclopentyloxy derivatives that exhibit significant biological activity.

| Reaction Type | Description |

|---|---|

| Alkylation | Alkylation of isovanillin with bromocyclopentane to yield the compound. |

| Condensation | Reaction with cyclic ketones in the presence of sodium hydroxide to form derivatives. |

Phosphodiesterase Inhibition

One of the prominent applications of this compound is its role as a phosphodiesterase type 4D (PDE4D) inhibitor. PDE4D is implicated in various physiological processes, including inflammation and memory enhancement.

- Mechanism of Action : By inhibiting PDE4D, this compound increases intracellular cAMP levels, which enhances synaptic plasticity and memory formation.

- Therapeutic Potential : It has shown promise in treating neurodegenerative diseases such as Alzheimer's Disease by improving cognitive functions without causing emesis (nausea) .

Antitumor Activity

Research indicates that derivatives of this compound exhibit antitumor properties. The compound acts as an inhibitor of phosphodiesterase 4, which is involved in cancer cell proliferation and inflammation .

Case Studies and Research Findings

- Cognitive Enhancement : A study demonstrated that selective PDE4D inhibitors could improve memory performance in animal models without inducing side effects typical of other PDE inhibitors .

- Inflammation Reduction : Another investigation highlighted the compound's ability to inhibit pro-inflammatory mediators such as IL-4 and TNF-α, suggesting its utility in treating inflammatory diseases like asthma .

- Antitumor Efficacy : Compounds derived from this compound have been evaluated for their ability to inhibit cancer cell lines, showing significant cytotoxic effects .

Mécanisme D'action

The mechanism of action of 4-(Cyclopentyloxy)-3-ethoxybenzaldehyde depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in their activity. The presence of the cyclopentyloxy and ethoxy groups can influence the compound’s binding affinity and specificity for these targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(Cyclopentyloxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

4-(Cyclopentyloxy)-3-methoxybenzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.

4-(Cyclopentyloxy)-3-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of an ethoxy group.

Uniqueness

4-(Cyclopentyloxy)-3-ethoxybenzaldehyde is unique due to the combination of the cyclopentyloxy and ethoxy groups attached to the benzaldehyde core. This specific arrangement of functional groups can impart distinct chemical and physical properties, making it valuable for various applications in research and industry.

Activité Biologique

4-(Cyclopentyloxy)-3-ethoxybenzaldehyde is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, featuring both cyclopentyloxy and ethoxy substituents on a benzaldehyde core, suggests potential biological activities that merit detailed exploration. This article reviews the compound's biological activity, focusing on its mechanisms of action, applications in research, and comparisons with related compounds.

The synthesis of this compound typically involves the alkylation of 4-hydroxy-3-ethoxybenzaldehyde with cyclopentyl bromide, using potassium carbonate as a base in an organic solvent like dimethylformamide (DMF) under reflux conditions. This method ensures high yields and purity of the final product.

Chemical Structure

The structural formula can be represented as follows:

This structure comprises a benzaldehyde moiety substituted with cyclopentyloxy and ethoxy groups, influencing its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the aldehyde group allows for potential oxidation reactions, while the ethoxy and cyclopentyloxy groups may enhance binding affinity to specific biological targets.

Potential Biological Targets

- Phosphodiesterases (PDEs) : PDEs are critical in regulating intracellular levels of cyclic AMP (cAMP), a secondary messenger involved in numerous signaling pathways. Inhibitors of PDE4, for instance, have been shown to enhance cognitive functions and memory retention .

- Enzymatic Activity : The compound may also act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

Biological Applications

This compound has been explored for various applications in biological research:

- Probes for Biological Imaging : The compound can be utilized in developing probes for imaging techniques, aiding in visualizing biological processes at the molecular level.

- Building Blocks for Bioactive Molecules : Its structural properties make it a valuable intermediate in synthesizing more complex bioactive compounds.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Activities |

|---|---|---|

| 4-(Cyclopentyloxy)benzoic acid | Carboxylic acid derivative | Anti-inflammatory properties |

| 4-(Cyclopentyloxy)-3-methoxybenzaldehyde | Methoxy instead of ethoxy group | Potential neuroprotective effects |

| 4-(Cyclopentyloxy)-3-hydroxybenzaldehyde | Hydroxy group addition | Antioxidant properties |

The distinct combination of functional groups in this compound imparts unique chemical and physical properties that can lead to different biological activities compared to its analogs .

Case Studies

- Neuropharmacological Effects : A study investigating PDE4 inhibitors highlighted that compounds similar to this compound exhibited significant increases in cAMP levels in neuronal cells. This elevation is linked to improved memory retention and cognitive function .

- Inflammation Modulation : Research on related compounds has shown that PDE4 inhibitors can effectively reduce inflammation markers such as IL-4 and IL-5 in animal models. This suggests potential therapeutic applications for this compound in treating inflammatory conditions .

Propriétés

IUPAC Name |

4-cyclopentyloxy-3-ethoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-2-16-14-9-11(10-15)7-8-13(14)17-12-5-3-4-6-12/h7-10,12H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZVFXCBGLZFOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OC2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.